phenyl(1H-tetrazol-1-yl)acetic acid
Overview
Description
Phenyl(1H-tetrazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H8N4O2 . It plays a significant role in various medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as phenyl(1H-tetrazol-1-yl)acetic acid, can be approached in eco-friendly ways. These include the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, all of which can yield good to excellent results . A specific example of a synthesis method involves refluxing a mixture of 1-(2-trifluoromethane phenyl)-5-phenyl-1H-tetrazole, sodium azide, and tetrachlorosilane in dry acetonitrile .Molecular Structure Analysis
The molecular structure of phenyl(1H-tetrazol-1-yl)acetic acid is characterized by its molecular formula, C9H8N4O2 . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles, including phenyl(1H-tetrazol-1-yl)acetic acid, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals to produce new compounds .Physical And Chemical Properties Analysis
Phenyl(1H-tetrazol-1-yl)acetic acid has a molecular weight of 204.19 g/mol . Tetrazoles, including this compound, are known to decompose and emit toxic nitrogen fumes when heated . They dissolve in water and acetonitrile .Scientific Research Applications
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including phenyl(1H-tetrazol-1-yl)acetic acid, play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of a variety of antibiotic drugs .
DNA Synthesis
Dilute 1H-tetrazole, a derivative of phenyl(1H-tetrazol-1-yl)acetic acid, is used for DNA synthesis in biochemistry .
Eco-friendly Synthesis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .
Coordination Chemistry
Researchers have found that tetrazole acetic acid has excellent coordination properties . This makes it useful in the field of coordination chemistry.
Hypoglycemic Activity
Some derivatives of phenyl(1H-tetrazol-1-yl)acetic acid have shown hypoglycemic activity, making them potential candidates for the treatment of diabetes .
Antibacterial and Antifungal Activities
Tetrazoles have a wide range of biological activities, including antibacterial and antifungal activities .
Analgesic and Anti-inflammatory Activities
Tetrazoles also exhibit analgesic and anti-inflammatory activities .
Hypertension Treatment
Compounds belonging to the sartans family, which include biphenyl tetrazole derivatives, are commonly used in the treatment of hypertension .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that tetrazole derivatives have been studied for their interaction with gpr109a receptors .
Mode of Action
The exact mode of action of phenyl(1H-tetrazol-1-yl)acetic acid remains unclear. Tetrazole derivatives have been shown to act as partial agonists of the GPR109a receptors . This suggests that phenyl(1H-tetrazol-1-yl)acetic acid might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
The interaction of tetrazole derivatives with gpr109a receptors suggests potential involvement in pathways regulated by these receptors .
Pharmacokinetics
It’s known that tetrazolic acids can form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . This could potentially impact the bioavailability of phenyl(1H-tetrazol-1-yl)acetic acid.
Result of Action
The potential interaction with GPR109a receptors suggests it may influence cellular processes regulated by these receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compoundIt’s important to note that certain azo compounds, including tetrazoles, can detonate when combined with strong oxidizing agents, metal salts, peroxides, and sulfides .
properties
IUPAC Name |
2-phenyl-2-(tetrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVWFPKUWFVUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390215 | |
Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl(1H-tetrazol-1-yl)acetic acid | |
CAS RN |
876716-29-9 | |
Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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